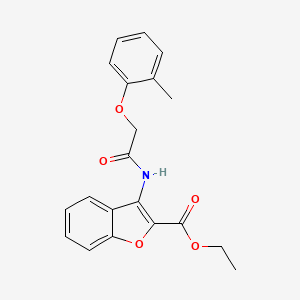

Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-24-20(23)19-18(14-9-5-7-11-16(14)26-19)21-17(22)12-25-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVIKWYDLDLUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization leads to the desired compound.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anti-tumor and antibacterial properties.

Medicine: Explored as a potential lead compound for developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate include other benzofuran derivatives, such as:

- Benzofuran-3-carboxylate esters

- Benzofuran-fused N-heterocycles

- Benzofuran carbohydrazides

Uniqueness

This compound is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran core with an acetamido and ethyl ester group makes it a versatile compound for various applications .

Biological Activity

Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Anti-tumor properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cells.

- Antibacterial effects : Research indicates potential efficacy against various bacterial strains.

- Antioxidative capabilities : The compound may possess properties that help in neutralizing free radicals.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways crucial for cellular function and disease progression.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor proliferation.

- Receptor Modulation : It might interact with cell surface receptors, altering signaling pathways related to cell survival and growth.

Case Studies and Experimental Data

-

Anti-tumor Activity :

- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The exact IC50 values varied depending on the cell line tested.

-

Antibacterial Efficacy :

- In vitro tests showed that the compound had notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

-

Antioxidant Properties :

- The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing significant antioxidant activity which could be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anti-tumor, Antibacterial | Varies by cell line | Potential lead for drug development |

| Benzofuran-3-carboxylate | Moderate anti-tumor | Higher than Ethyl derivative | Less selective |

| Benzofuran-fused N-heterocycles | Variable anti-bacterial | Varies widely | Broader spectrum |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxylate, and how do reaction conditions impact yield?

- The synthesis typically involves two stages: (i) constructing the benzofuran-2-carboxylate core and (ii) introducing the 2-(o-tolyloxy)acetamido substituent. For the benzofuran core, salicylaldehyde derivatives react with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF at 80–90°C), forming ethyl benzofuran-2-carboxylate (yield ~83%) . The acetamido group is introduced via coupling reactions, such as reacting with 2-(o-tolyloxy)acetic acid chloride in THF at controlled temperatures (e.g., 273 K) to minimize side reactions . Key factors affecting yield include solvent choice (THF vs. DMF), stoichiometric ratios, and reaction time.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H/13C NMR : To confirm the benzofuran backbone and substituent positions (e.g., o-tolyloxy and acetamido groups).

- X-ray crystallography : For resolving solid-state conformation and intermolecular interactions (e.g., hydrogen bonding in the acetamido group) .

- IR spectroscopy : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for ester and amide bonds) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

- Storage : Store in sealed containers under inert atmosphere (N₂/Ar) at ≤4°C to prevent hydrolysis of the ester or amide groups .

Advanced Research Questions

Q. How does the steric and electronic nature of the o-tolyloxy group influence the compound’s reactivity in further functionalization?

- The o-tolyloxy group introduces steric hindrance due to the methyl substituent adjacent to the oxygen, which may slow nucleophilic attacks on the acetamido carbonyl. Electronically, the methoxy group donates electron density via resonance, potentially stabilizing intermediates during reactions like catalytic hydrogenation or cross-coupling. Computational studies (DFT) are recommended to quantify these effects .

Q. What contradictions exist in reported crystallographic data for structurally analogous benzofuran derivatives?

- Variations in crystal packing (e.g., π-π stacking vs. hydrogen-bonded networks) are observed in ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate derivatives. For instance, Choi et al. (2011) reported planar benzofuran systems with intermolecular S=O···H-N interactions , whereas Matovic (2005) noted non-planar conformations in similar esters due to steric clashes . These discrepancies highlight the need for systematic studies on substituent effects.

Q. What strategies optimize regioselectivity in introducing substituents to the benzofuran core?

- Directed ortho-metalation : Use directing groups (e.g., acetamido) to control functionalization at the 3-position .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for thermally sensitive intermediates (e.g., avoiding decomposition of o-tolyloxyacetic acid chloride) .

- Catalytic systems : Pd-catalyzed C-H activation for late-stage diversification (e.g., introducing aryl/heteroaryl groups at specific positions) .

Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?

- Polar aprotic solvents (DMF, THF) stabilize the compound by reducing hydrolysis rates compared to protic solvents (e.g., ethanol). Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months in anhydrous THF, versus ~15% in ethanol .

Key Recommendations for Researchers

- Prioritize X-ray crystallography to resolve structural ambiguities .

- Explore Pd-catalyzed C-H activation for late-stage modifications .

- Use anhydrous, inert conditions for storage to mitigate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.